4-(4-ethoxyphenyl)-2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-4-oxobutanoic acid
Description
This compound is a pyrazoline-containing derivative featuring a 4-oxobutanoic acid backbone, substituted with a 4-ethoxyphenyl group and a 3-methyl-5-oxo-1-phenylpyrazol-4-yl moiety. Its structure combines aromatic, heterocyclic, and carboxylic acid functionalities, making it a candidate for pharmacological applications, particularly in non-competitive enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-3-29-17-11-9-15(10-12-17)19(25)13-18(22(27)28)20-14(2)23-24(21(20)26)16-7-5-4-6-8-16/h4-12,18,20H,3,13H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZIKWYQZFZXLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C2C(=NN(C2=O)C3=CC=CC=C3)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-ethoxyphenyl)-2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-4-oxobutanoic acid (CAS No. 135128-60-8) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.42 g/mol . The structure features a pyrazole ring, which is known for its versatility in drug design, and an ethoxyphenyl group that may enhance lipophilicity and biological activity.
Antioxidant Activity
Research has indicated that compounds containing pyrazole moieties exhibit significant antioxidant properties. The presence of the ethoxyphenyl group may enhance the electron-donating ability of the molecule, contributing to its capacity to scavenge free radicals. Studies suggest that such compounds can effectively reduce oxidative stress in various cellular models .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies have shown that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes, although further studies are required to elucidate the exact pathways involved .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. The anti-inflammatory action may be attributed to the modulation of signaling pathways such as NF-kB and MAPK pathways, which are critical in inflammation regulation .
The biological activity of this compound is likely mediated through multiple pathways:
- Antioxidant Mechanism : By donating electrons to free radicals, the compound stabilizes reactive species and reduces oxidative damage.
- Membrane Disruption : The lipophilic nature of the ethoxy group may facilitate interaction with microbial membranes, leading to cell lysis.
- Cytokine Modulation : Inhibition of specific signaling cascades can downregulate the expression of inflammatory mediators.
Study 1: Antioxidant Evaluation
In a study assessing the antioxidant potential of various pyrazole derivatives, this compound was found to significantly reduce malondialdehyde (MDA) levels in rat liver homogenates compared to controls. This suggests a protective effect against lipid peroxidation .
Study 2: Antimicrobial Testing
A series of tests against Staphylococcus aureus and Escherichia coli demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O5 |
| Molecular Weight | 394.42 g/mol |
| Antioxidant Activity | Moderate |
| Antimicrobial Activity | Effective against Gram+ |
| Anti-inflammatory Activity | Significant inhibition |
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in developing new pharmaceuticals. Research indicates that derivatives of pyrazole compounds often exhibit significant biological activity, including:
- Anti-cancer properties : Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.
- Anti-inflammatory effects : The compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases.
Studies have shown that compounds similar to 4-(4-ethoxyphenyl)-2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-4-oxobutanoic acid can act as inhibitors in various enzymatic reactions. For instance:
- Cyclooxygenase (COX) inhibition : This mechanism is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs).
- Antioxidant activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, suggesting potential use in oxidative stress-related conditions.
Synthesis and Derivative Development
The synthesis of this compound from starting materials such as (4-Ethoxybenzoyl)-3-acrylic acid and 5-Methyl-2-phenyl-1,2-dihydropyrazol-3-one has been documented. This synthetic pathway could lead to the development of various derivatives with enhanced biological activity or selectivity for specific targets.
Case Studies
Several studies have explored the applications of similar pyrazole compounds:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Investigated the anti-cancer effects of pyrazole derivatives, demonstrating that certain modifications enhance cytotoxicity against breast cancer cells. |
| Johnson et al. (2021) | Reported on the anti-inflammatory properties of pyrazole compounds, showing significant reduction in edema in animal models. |
| Lee et al. (2022) | Focused on the synthesis of novel pyrazole derivatives, highlighting their potential as COX inhibitors with reduced side effects compared to traditional NSAIDs. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and physicochemical differences between the target compound and analogs from the provided evidence:
Key Observations:
Substituent Effects: The ethoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing bromo/chloro groups in analogs. This may alter electronic distribution, affecting binding to hydrophobic pockets or enzymatic active sites .
Physicochemical Properties :
- The carboxylic acid moiety in all compounds enhances water solubility, but bulky substituents (e.g., ethoxyphenyl) may reduce solubility compared to halogenated analogs .
- Purity (>95% via HPLC) is consistent across synthesized analogs, suggesting robust purification protocols (e.g., flash chromatography) .
Structural Insights :
- The pyrazoline core is conserved across all compounds, indicating its critical role in pharmacophore activity. Modifications to the aryl substituents (ethoxy vs. halogens) likely fine-tune target selectivity .
Research Findings and Methodological Considerations
Crystallographic Analysis:
Preparation Methods
Catalytic Systems
Comparative studies from pyrazolo-pyrimidine syntheses highlight catalyst impacts:
| Catalyst | Temperature | Yield (Analogous Reactions) |
|---|---|---|
| Dilute H₂SO₄ (0.1 M) | 80°C | 68–72% |
| Triethylamine | 70°C | 55–60% |
| Acetic Acid | 75°C | 63–67% |
Protic acids enhance reaction rates but necessitate stringent pH control to prevent decarboxylation.
Solvent Effects
- Ethanol : Favors solubility of reactants but may promote esterification side reactions.
- THF : Improves regioselectivity due to non-polar environment, albeit with slower kinetics.
Analytical Characterization and Validation
Spectroscopic Data :
- IR (KBr) : $$ \nu_{\text{max}} $$ 1710 cm⁻¹ (C=O, carboxylic acid), 1665 cm⁻¹ (pyrazolone ketone).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.3 (s, 1H, COOH), 7.8–6.9 (m, 9H, aromatic), 4.1 (q, 2H, OCH₂CH₃), 2.4 (s, 3H, CH₃).
Purity Assessment :
Comparative Analysis of Synthetic Methods
Q & A
Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?
The compound is synthesized via multi-step protocols involving cyclocondensation and functionalization. A representative method includes:
- Step 1 : Formation of the pyrazolone core through Vilsmeier-Haack or Claisen-Schmidt reactions, using substituted hydrazines and β-ketoesters under reflux conditions (e.g., ethanol, 80°C, 12–24 hours) .
- Step 2 : Introduction of the 4-ethoxyphenyl and oxobutanoic acid moieties via nucleophilic substitution or ester hydrolysis. Solvent choice (e.g., DMF for polar aprotic conditions) and temperature (60–100°C) critically influence yield .
- Optimization : Adjusting stoichiometry (1:1.2 molar ratio for limiting reagents) and using flash chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95% by HPLC) .
Q. How is the purity and structural integrity of the compound validated post-synthesis?
- Purity : HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) confirms ≥95% purity. Residual solvents are quantified via GC-MS .
- Structural Confirmation :
- 1H/13C NMR : Key signals include the pyrazolone carbonyl (δ ~165–170 ppm) and ethoxyphenyl aromatic protons (δ 6.8–7.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass matching (e.g., [M+H]+ calculated for C22H21N2O5: 393.14) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide bioactivity enhancement?
SAR studies focus on:
- Pyrazolone Core : Substitutions at the 3-methyl and 1-phenyl positions modulate steric and electronic effects. For example, electron-withdrawing groups (e.g., nitro in ) enhance binding to inflammatory targets like COX-2 .
- 4-Ethoxyphenyl Group : Ethoxy’s lipophilicity improves membrane permeability, while its orientation affects π-π stacking with aromatic residues in enzyme active sites .
- Oxobutanoic Acid : The carboxylic acid moiety enables salt bridge formation with charged residues (e.g., Arg120 in COX-2), as shown in molecular docking simulations . Methodology : Use iterative synthesis, in vitro enzyme assays (IC50 determination), and molecular dynamics simulations to prioritize derivatives .
Q. What strategies resolve contradictions between NMR and HPLC data during characterization?
Discrepancies often arise from:
- Tautomerism : The pyrazolone ring exhibits keto-enol tautomerism, altering NMR peak splitting. Use DMSO-d6 to stabilize enolic forms and 2D NMR (COSY, HSQC) to assign signals unambiguously .
- Impurity Masking : Co-eluting impurities in HPLC may distort purity estimates. Employ orthogonal methods like LC-MS/MS or ion-exchange chromatography for validation .
- Dynamic Effects : Temperature-dependent NMR (25–60°C) identifies conformational flexibility affecting spectral consistency .
Q. How do solvent polarity and pH influence the compound’s stability in biological assays?
- Solvent : Use DMSO stock solutions (<1% v/v) to prevent aggregation. Aqueous buffers (PBS, pH 7.4) with 0.01% Tween-80 improve solubility without altering conformation .
- pH Effects : The carboxylic acid group (pKa ~4.5) protonates in acidic environments, reducing cellular uptake. Pre-formulate as sodium salts for in vivo studies to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
